molecular formula C8H12N2 B1586443 2-(1-Aminoethyl)aniline CAS No. 39909-26-7

2-(1-Aminoethyl)aniline

Cat. No. B1586443
CAS RN: 39909-26-7
M. Wt: 136.19 g/mol
InChI Key: QLQQOKKKXYRMRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of aniline derivatives involves modifying aniline monomers with various characteristics . A series of new polyaniline (PANI) derivatives based on an ortho-substituted aniline derivative, 2-(1-methylbut-2-en-1-yl)aniline, were synthesized and characterized . The structures and composition of the polymers that were synthesized were confirmed by various spectroscopic techniques .


Molecular Structure Analysis

The molecular formula of “2-(1-Aminoethyl)aniline” is C8H12N2 . Its molar mass is 136.19 g/mol . The predicted density is 1.056±0.06 g/cm3 . The predicted pKa is 9.57±0.10 .


Chemical Reactions Analysis

Aniline compounds are precursors to many industrial chemicals . They are generally derived from benzene, toluene, and xylenes (BTX) — petrochemicals available at low cost in bulk quantities . These building blocks contain a benzene ring in which a carbon–hydrogen (C–H) bond can be replaced with a carbon–nitrogen (C–N) bond without disrupting the aromatic system, thus producing the nitrogenated aromatic framework of an aniline .


Physical And Chemical Properties Analysis

“2-(1-Aminoethyl)aniline” has a predicted boiling point of 74 °C (Press: 0.1 Torr) . Its flash point is 132.8°C . The vapor pressure is 0.0104mmHg at 25°C . The refractive index is 1.59 .

Scientific Research Applications

Synthesis of Anilines

  • Scientific Field : Organic Chemistry
  • Application Summary : Anilines are used in a wide range of chemical reactions, including the synthesis of pharmaceuticals, dyes, and polymers . The synthesis of anilines involves various reactions, mechanisms, and catalysts .
  • Methods of Application : The synthesis of anilines can involve uncatalyzed reactions such as direct nucleophilic substitution and nitroarene reduction, as well as palladium-catalyzed methods .
  • Results or Outcomes : The synthesis of anilines is a crucial process in organic chemistry, leading to the production of a variety of important compounds .

Synthesis of Quinolines

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Quinolines, which can be synthesized from anilines, are a structural motif of numerous synthetic and natural compounds that find application in medicinal, bioorganic, agrochemical, and industrial chemistry .
  • Methods of Application : The synthesis of quinolines involves reactions of α,β-unsaturated aldehydes .
  • Results or Outcomes : Many substituted quinolines have been used as drugs with a wide range of bioactivities such as antimalarial, antitubercular, antibacterial, antiviral, anti-inflammatory .

Synthesis of Aniline-based Triarylmethanes

  • Scientific Field : Industrial Chemistry
  • Application Summary : Aniline-based triarylmethanes can be synthesized through the double Friedel-Crafts reaction of commercial aldehydes and anilines .
  • Methods of Application : The synthesis involves using Brönsted acidic ionic liquid as a powerful catalyst .
  • Results or Outcomes : This methodology provides a beneficial, scalable, and efficient way to synthesize aniline-based triarylmethanes .

Synthesis of Imidazoles

  • Scientific Field : Organic & Biomolecular Chemistry
  • Application Summary : Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .
  • Methods of Application : The synthesis of imidazoles involves various reactions and mechanisms .
  • Results or Outcomes : The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

Synthesis of Quinolines from α,β-unsaturated Aldehydes

  • Scientific Field : Chemistry of Heterocyclic Compounds
  • Application Summary : The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized .
  • Methods of Application : The synthesis of quinolines involves reactions of α,β-unsaturated aldehydes .
  • Results or Outcomes : The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

Synthesis of Dyes and Fluorescent Dyes

  • Scientific Field : Organic Synthesis
  • Application Summary : “2-(1-Aminoethyl)aniline” can be used as a synthetic intermediate for dyes and fluorescent dyes .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : This application is particularly relevant for the production of various dyes and fluorescent dyes .

Preparation of Drugs, Pesticides, and Antioxidants

  • Scientific Field : Pharmaceutical and Agrochemical Research
  • Application Summary : “2-(1-Aminoethyl)aniline” can also be used to prepare drugs, pesticides, and antioxidants .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : This application is particularly relevant for pharmaceutical and agrochemical research .

Safety And Hazards

Aniline compounds can cause severe skin burns and eye damage . They may be harmful if swallowed, inhaled, or absorbed through the skin . They can also impair the oxygen-carrying capacity of the blood .

Future Directions

The quinoline ring system, which includes aniline compounds, is one of the most ubiquitous heterocycles in the fields of medicinal and industrial chemistry . Future research could focus on developing new synthetic routes to these compounds that are more efficient and less toxic .

properties

IUPAC Name

2-(1-aminoethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-6(9)7-4-2-3-5-8(7)10/h2-6H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQQOKKKXYRMRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378054
Record name 2-(1-aminoethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Aminoethyl)aniline

CAS RN

39909-26-7
Record name 2-(1-aminoethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Aminoethyl)aniline
Reactant of Route 2
Reactant of Route 2
2-(1-Aminoethyl)aniline
Reactant of Route 3
2-(1-Aminoethyl)aniline
Reactant of Route 4
Reactant of Route 4
2-(1-Aminoethyl)aniline
Reactant of Route 5
Reactant of Route 5
2-(1-Aminoethyl)aniline
Reactant of Route 6
Reactant of Route 6
2-(1-Aminoethyl)aniline

Citations

For This Compound
2
Citations
AV Aksenov, IY Grishin, NA Aksenov, VV Malyuga… - Molecules, 2021 - mdpi.com
Nitroalkanes activated with polyphosphoric acid serve as efficient electrophiles in reactions with various nucleophilic amines. Strategically placed second functionality allows for the …
Number of citations: 2 www.mdpi.com
U Albrecht, H Reinke, P Langer - Synthesis, 2006 - thieme-connect.com
The one-pot cyclization of 2-isothiocyanatobenzonitrile (ITCB) with carbon nucleophiles afforded 4-alkylidene-3, 4-dihydroquinazoline-2 (1H) thiones with very good E …
Number of citations: 7 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.